molecular formula C20H20N2O3 B5913987 1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913987
M. Wt: 336.4 g/mol
InChI Key: IWXNNPUCLUSHLO-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, hydroxy, oxo, and phenylethyl groups. Common reagents used in these reactions include ethyl iodide, phenylethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the oxo group may produce a quinoline alcohol.

Scientific Research Applications

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study various biological processes.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the phenylethyl group.

    1-ethyl-4-hydroxy-2-oxo-N-(2-methylphenyl)-1,2-dihydroquinoline-3-carboxamide: Contains a methylphenyl group instead of a phenylethyl group.

Uniqueness

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-(2-phenylethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-12-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNNPUCLUSHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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